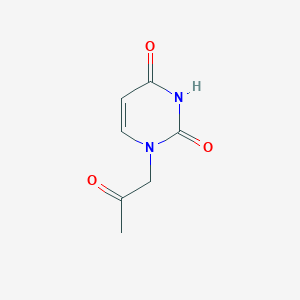

1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-oxopropyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5(10)4-9-3-2-6(11)8-7(9)12/h2-3H,4H2,1H3,(H,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGCOVHZZQAPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=CC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Oxopropyl Pyrimidine 2,4 1h,3h Dione

Chromatographic and Purity Assessment Methodologies for 1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione (e.g., TLC, LC-MS)

The purity of this compound is critical for its application in research and development. Chromatographic techniques are fundamental in assessing the purity of this compound, allowing for the separation of the target molecule from starting materials, byproducts, and other impurities. Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are two powerful and commonly employed methods for this purpose.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique for monitoring reaction progress and assessing the purity of synthesized compounds like this compound. The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase (typically silica gel) and a liquid mobile phase.

For N1-substituted uracil (B121893) derivatives, various solvent systems can be employed to achieve effective separation. A common mobile phase for compounds of moderate polarity, such as this compound, is a mixture of a relatively non-polar solvent and a more polar solvent. The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) for the compound of interest, ideally between 0.3 and 0.7 for good separation and accurate determination. Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm) due to the UV-absorbing nature of the pyrimidine (B1678525) ring.

A detailed study on the separation of various alkylated uracils has shown that solvent systems composed of chloroform and methanol are effective. nih.gov The ratio of these solvents can be adjusted to modulate the polarity of the mobile phase and achieve optimal separation. For instance, a higher proportion of methanol increases the polarity of the mobile phase, leading to a higher Rf value.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Chloroform:Methanol (95:5, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | ~0.45 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is invaluable for the accurate purity assessment and structural confirmation of this compound.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common LC technique used for the analysis of uracil derivatives. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to ensure the efficient elution of all components in a sample.

The mass spectrometer detector provides information about the mass-to-charge ratio (m/z) of the eluting compounds, which allows for their identification and confirmation. For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used, providing high sensitivity and specificity.

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Expected Retention Time | Approximately 4.2 minutes |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| MRM Transition (Precursor > Product) | 169.1 > 113.1 ([M+H]+ > [M+H-C3H4O]+) |

Theoretical and Computational Investigations on 1 2 Oxopropyl Pyrimidine 2,4 1h,3h Dione

Quantum Chemical Calculations (Density Functional Theory – DFT) for 1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the molecular properties of pyrimidine (B1678525) derivatives from first principles. Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are frequently employed to optimize molecular geometries and calculate a variety of electronic and spectroscopic properties. nih.govphyschemres.org For this compound, DFT calculations would provide fundamental insights into its behavior at the atomic level.

Electronic Structure Properties (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Maps)

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. semanticscholar.org DFT calculations are the standard method for determining these energies. For uracil (B121893) and its derivatives, the HOMO-LUMO gap is a known measure of bioactivity related to intramolecular charge transfer. semanticscholar.org In the case of this compound, the HOMO would likely be distributed over the electron-rich pyrimidinedione ring, while the LUMO would involve the carbonyl groups. The calculated HOMO-LUMO gap would provide a quantitative measure of its electronic stability and susceptibility to electronic excitation. For example, DFT calculations on similar heterocyclic systems have shown HOMO-LUMO gaps in the range of 2-5 eV, depending on the specific functional groups and the computational method used. nih.govisca.me

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gap for Uracil (Note: This data is for the parent compound, uracil, and is illustrative of the parameters calculated for its derivatives.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.8 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. libretexts.orgwuxiapptec.com These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net For this compound, an MEP map would show negative potential (typically colored red) around the oxygen atoms of the carbonyl groups, indicating these are the most likely sites for electrophilic attack or hydrogen bond donation. researchgate.netuni-muenchen.de Regions of positive potential (blue) would be expected near the N-H protons, identifying them as acidic sites. wuxiapptec.com

Conformational Analysis and Tautomeric Equilibria of the Pyrimidinedione System

The pyrimidinedione ring of this compound, like its parent uracil, can exist in several tautomeric forms due to proton transfer. nih.gov The most stable form is the diketo tautomer, but keto-enol and di-enol forms are also possible. kuleuven.benih.gov Computational studies have shown that the diketo form of uracil is significantly more stable than the enol forms, with the energy difference being highly dependent on the environment (gas phase vs. aqueous solution). stackexchange.comacs.org For instance, the most stable keto-enol tautomer of uracil is estimated to be about 9.6-12 kcal/mol higher in energy than the diketo form. nih.govacs.org The presence of the 2-oxopropyl substituent at the N1 position would influence these equilibria, a phenomenon that can be precisely quantified using DFT calculations to determine the relative Gibbs free energies of all possible tautomers.

Furthermore, the 2-oxopropyl side chain introduces additional conformational flexibility. Rotations around the N1-C and C-C single bonds of this substituent would lead to various conformers with different spatial arrangements and energies. A full conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify the global and local energy minima on the potential energy surface.

Table 2: Calculated Relative Energies of Uracil Tautomers in the Gas Phase (Note: This data is for the parent compound, uracil, and illustrates the relative stabilities that would be calculated for its derivatives. Energies are relative to the most stable diketo form.)

| Tautomer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| u1 | 2,4-diketo | 0.0 |

| u2 | 2-enol-4-keto | ~9.6 |

| u3 | 4-enol-2-keto | ~19.0 |

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis using DFT is a standard method to complement and interpret experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. nih.govnih.gov

For this compound, a vibrational analysis would predict the frequencies, intensities, and character of all fundamental vibrational modes. Key characteristic peaks would include the C=O stretching vibrations of the pyrimidinedione ring and the ketone on the side chain, typically found in the 1600–1800 cm⁻¹ region. nih.gov The N-H stretching and bending modes, C-N stretching, and various vibrations of the alkyl chain would also be identified. Comparing the theoretical spectrum with an experimental one allows for a definitive assignment of each spectral band to a specific molecular motion. scirp.org

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Uracil (Note: This data is for the parent compound, uracil, and demonstrates the correlation between theoretical and experimental values.)

| Vibrational Mode | Experimental FT-IR | Calculated (B3LYP/6-31G(d,p)) |

|---|---|---|

| N-H Stretch | 3120 | 3145 |

| C=O Stretch | 1716 | 1725 |

| C=O Stretch | 1660 | 1670 |

Molecular Docking and Dynamics Simulations for Elucidating Interactions of this compound Derivatives with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. Uracil derivatives are known to target various enzymes, such as thymidylate synthase and thymidine (B127349) phosphorylase. rcsb.orgrcsb.org A docking study of this compound or its derivatives would involve placing the molecule into the active site of a relevant protein target (e.g., from the Protein Data Bank, PDB) and scoring the different binding poses. The results would highlight key interactions, such as hydrogen bonds between the pyrimidinedione's carbonyl oxygens or N-H groups and amino acid residues in the active site.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and behavior of the ligand-protein complex over time. nih.govarxiv.org An MD simulation treats the atoms and bonds as a system of interacting particles and solves Newton's equations of motion, providing a detailed view of the complex's flexibility and the persistence of key interactions. For the this compound-protein complex, MD simulations could confirm the stability of the binding pose predicted by docking and reveal the dynamic nature of the interactions within the binding pocket. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies Employing Computational Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govtandfonline.com These models are powerful tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives. For a series of this compound derivatives, a QSAR study would begin by calculating a wide range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). researchgate.netjapsonline.com

Using statistical methods like multiple linear regression or machine learning, an equation is derived that links a subset of these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go further by analyzing the steric and electrostatic fields around the molecules. researchgate.netjapsonline.com The resulting contour maps highlight regions where modifying the structure (e.g., adding bulky or electronegative groups) would likely enhance or diminish activity, providing direct guidance for the synthesis of improved derivatives of this compound.

In Silico Prediction of Molecular Behavior and Reactivity Profiles

Beyond specific interactions with macromolecules, computational methods can predict the general chemical reactivity and potential metabolic fate of a molecule. For this compound, its reactivity can be predicted based on its electronic structure and the properties of its functional groups. The MEP map, as discussed, indicates the likely sites for chemical reactions.

Furthermore, in silico models have been developed to predict the products of reactions mediated by human enzymes. nih.gov Such models could be used to forecast how this compound might be metabolized in the body. For instance, the ketone group on the side chain could be a site for enzymatic reduction. Other approaches correlate calculated properties, like the ¹³C NMR chemical shift of a carbonyl carbon, with the hydrolytic stability of a functional group, which can be a predictor of metabolic stability. nih.gov These predictive tools allow for an early assessment of a molecule's likely behavior in vivo, guiding further experimental work.

Reactivity and Transformational Chemistry of 1 2 Oxopropyl Pyrimidine 2,4 1h,3h Dione

Chemical Reactivity of the Pyrimidinedione Heterocycle in 1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione

The pyrimidinedione (uracil) ring is an electron-deficient system, which dictates its reactivity towards nucleophiles and electrophiles. The presence of two amide-like nitrogen atoms and two carbonyl groups influences the electron distribution and the potential for various chemical transformations.

Nucleophilic and Electrophilic Substitution Reactions

The uracil (B121893) ring can undergo substitution reactions, although its reactivity is often modest. Electrophilic attack typically occurs at the C-5 position, which is the most electron-rich carbon atom in the ring. While specific studies on this compound are not extensively documented in this context, the general reactivity of uracil derivatives suggests that reactions such as halogenation, nitration, and Friedel-Crafts type acylations would likely occur at this position.

Nucleophilic substitution reactions on the uracil ring itself are less common and generally require harsh conditions or the presence of a good leaving group at positions 2 or 4. However, the nitrogen atoms of the uracil ring can act as nucleophiles. While the N-1 position is already substituted in the title compound, the N-3 position is available for reactions such as alkylation or acylation, particularly under basic conditions which enhance its nucleophilicity. The reaction of uracil and its derivatives with reagents like ethyl iodide has been shown to produce a variety of N-alkylated products. rsc.org

Ring-Opening and Ring-Closing Transformations

The pyrimidine (B1678525) ring is generally stable; however, under certain conditions, it can undergo ring-opening reactions, typically through hydrolytic cleavage of the amide bonds.

More synthetically valuable are intramolecular ring-closing reactions. The 2-oxopropyl side chain provides a reactive handle that can participate in cyclization with the uracil ring. For instance, in related systems such as 1-(3-bromopropyl)uracils, intramolecular O-alkylation occurs under basic conditions to yield cyclic ethers, demonstrating the nucleophilic character of the uracil oxygen atoms. rsc.org While not a direct analogue, this suggests the potential for the 2-oxopropyl group in this compound to undergo intramolecular reactions, for example, after reduction of the ketone to an alcohol.

A notable intramolecular transformation is the cine-type nucleophilic substitution observed in the reaction of 5-iodouracil (B140508) with 1,2-oxy-3-methoxypropane, which results in the formation of a 2-methoxymethyl-2,3-dihydro-oxazolo[3,2-c]pyrimidine-5,7-dione. researchgate.net This highlights the potential for complex intramolecular rearrangements within substituted uracil systems.

Functional Group Interconversions Involving the 2-Oxopropyl Side Chain of this compound

The 2-oxopropyl side chain offers a prime site for a variety of functional group interconversions. The ketone moiety can be readily reduced to a secondary alcohol, 1-(2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione, using standard reducing agents such as sodium borohydride. This alcohol can then be further functionalized, for example, through esterification or etherification.

The ketone can also undergo reactions typical of carbonyl compounds, such as the formation of imines and enamines, or participate in aldol-type condensations. The methylene (B1212753) group adjacent to the ketone is activated and can be a site for enolate formation and subsequent alkylation or other electrophilic attack.

Cyclization and Annulation Reactions Employing this compound as a Building Block

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The combination of the uracil ring and the reactive side chain allows for the construction of novel polycyclic structures with potential biological activities.

For example, related uracil derivatives are used in the synthesis of fused pyrimidines such as pyrazolopyrimidines and pyrimidopyridazines. nsf.govnih.gov The general strategy often involves the introduction of a second reactive group onto the uracil ring, which can then cyclize with the side chain or a derivative thereof.

The following table illustrates analogous cyclization reactions starting from related uracil derivatives to form fused heterocyclic systems.

| Starting Uracil Derivative | Reagent(s) | Fused Product | Reference |

| 6-Hydrazinyl-1-propyluracil | Phenacyl bromides | Pyrimidopyridazines | nsf.gov |

| 6-Amino-1-benzyluracil | Ninhydrin | Indenopyrrolopyrimidine | nih.gov |

| 5,6-Diamino-1-(2-chlorobenzyl)uracil | Phenacyl bromides | Lumazines | rsc.org |

These examples demonstrate the utility of substituted uracils in constructing complex heterocyclic frameworks. This compound can be envisioned to participate in similar reaction schemes, for instance, by first modifying the C-6 position of the uracil ring to introduce a nucleophilic group that can then react with the side-chain ketone.

Exploration of Medium and Bridged Azacycles Incorporating the Pyrimidinedione Framework

The synthesis of medium-sized rings and bridged bicyclic systems represents a significant challenge in organic chemistry. While the direct use of this compound in the synthesis of such structures is not widely reported, general methodologies for the construction of bridged azacycles could potentially be adapted. For example, nitrene/alkyne cascade reactions have been employed to form functionalized bridged azacycles. nsf.govnih.gov

In principle, the pyrimidinedione framework could be incorporated into a larger ring system or a bridged structure through carefully designed intramolecular reactions. This could involve, for example, the functionalization of both the N-3 position and the 2-oxopropyl side chain with groups that can undergo a ring-closing metathesis or a similar cyclization reaction. The synthesis of pyrimido[2,1-b] rsc.orgnsf.govthiazines from 2-thiouracil (B1096) derivatives demonstrates the formation of a six-membered ring fused to the pyrimidine core, which can be considered a step towards more complex bridged systems. researchgate.netnih.gov

In Vitro Biological Activity and Mechanistic Investigations of 1 2 Oxopropyl Pyrimidine 2,4 1h,3h Dione Derivatives

Mechanisms of Interference with Cellular Processes

The biological effects of pyrimidine (B1678525) derivatives are often rooted in their ability to interfere with fundamental cellular processes, particularly those involving nucleic acid synthesis.

Antimetabolite Action and Impact on Nucleic Acid Synthesis Pathways

As analogues of natural pyrimidines like uracil (B121893) and thymine, derivatives of 1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione can act as antimetabolites. This mechanism involves the structural mimicry of endogenous molecules, allowing them to enter and disrupt metabolic pathways. By competing with natural substrates, these compounds can inhibit the synthesis of DNA and RNA, which is crucial for cell proliferation. The uracil fragment, in particular, is significant in this context as it can affect the replication of the bacterial chromosome. nih.gov

Enzyme Inhibition Mechanisms (e.g., Thymidylate Synthase)

A key target for pyrimidine-based antimetabolites is thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. The chemotherapeutic efficacy of many pyrimidine derivatives is directly related to their ability to inhibit vital enzymes responsible for DNA biosynthesis, including thymidylate synthase. medwinpublishers.com While direct studies on this compound are limited, research on related pyrimidine-2,4-dione derivatives has explored their potential as TS inhibitors.

In Vitro Modulation of Protein-Protein Interactions (PPIs) by Pyrimidine Derivatives

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their modulation represents a promising therapeutic strategy. Small molecules, including those with a pyrimidine core, can disrupt or stabilize these interactions. While specific studies on the direct modulation of PPIs by this compound are not extensively documented, the broader class of pyrimidine derivatives has been investigated for such properties. The structural features of these compounds can be tailored to interact with the surfaces of proteins, thereby interfering with the formation of protein complexes.

Investigation of Diverse In Vitro Biological Activities of this compound Analogues

Analogues of this compound have been synthesized and evaluated for a range of in vitro biological activities, including antimicrobial and anti-inflammatory effects.

Antibacterial and Antifungal Activity Mechanisms

The search for novel antimicrobial agents has led to the exploration of various uracil derivatives. The antibacterial and antifungal activities of these compounds are often linked to their ability to interfere with microbial cellular processes.

Antibacterial Activity: Studies on various N-substituted uracil derivatives have demonstrated a correlation between their chemical structure and antibacterial efficacy. For instance, derivatives with small polar functional groups have shown enhanced activity against Gram-negative bacteria, whereas those with moderately polar substituents are more effective against Gram-positive bacteria. rsc.org The antibacterial mechanism can involve the inhibition of DNA synthesis, as the uracil core can disrupt bacterial chromosome replication. nih.gov

Antifungal Activity: The antifungal potential of pyrimidine derivatives has also been a subject of investigation. Structure-activity relationship (SAR) studies of nicotinamide (B372718) derivatives, which share some structural similarities, have shown that specific substitutions are critical for antifungal activity against strains like Candida albicans. nih.govsemanticscholar.orgmdpi.com The mechanism of action for some antifungal derivatives involves the disruption of the fungal cell wall. nih.govsemanticscholar.orgmdpi.com

Below is a table summarizing the antibacterial activity of selected uracil derivatives, highlighting the influence of substitution on their efficacy.

| Compound Type | Bacterial Strain | Activity Level | Reference |

| Derivatives with small polar functional groups | Gram-negative bacteria | Enhanced | rsc.org |

| Derivatives with moderately polar substituents | Gram-positive bacteria | More active | rsc.org |

| 6-Substituted pyrimidine 2,4-diones | E. coli (MTCC 40) | Good to moderate | medwinpublishers.com |

| 6-Substituted pyrimidine 2,4-diones | S. aureus (MTCC 87) | Good to moderate | medwinpublishers.com |

In Vitro Anti-Inflammatory Effects

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a key area of research. Uracil derivatives have been investigated for their potential to mitigate inflammatory responses.

SAR studies on novel uracil derivatives have identified compounds with potent topical anti-inflammatory activities. nih.gov The introduction of specific substituents at the N(1) and N(3) positions of the uracil ring has been shown to be a successful strategy for enhancing these effects. nih.gov For example, certain derivatives have demonstrated the ability to inhibit the picryl chloride-induced contact hypersensitivity reaction in mice, with activities comparable to strong immunosuppressants. nih.gov

The following table presents data on the in vitro anti-inflammatory activity of certain uracil derivatives.

| Compound | Assay | Result | Reference |

| Compound 6k | Inhibition of picryl chloride-induced contact hypersensitivity reaction in mice | ~50% inhibition at 0.1 mg/ear | nih.gov |

| Compound 6q | Inhibition of picryl chloride-induced contact hypersensitivity reaction in mice | ~50% inhibition at 0.1 mg/ear | nih.gov |

| Compound 6r | Inhibition of picryl chloride-induced contact hypersensitivity reaction in mice | ~50% inhibition at 0.1 mg/ear | nih.gov |

Antioxidant Scavenging Mechanisms

Derivatives of pyrimidine-2,4(1H,3H)-dione have been investigated for their antioxidant properties through various in vitro assays that measure their ability to scavenge free radicals and inhibit oxidative processes. The antioxidant capacity is often linked to the molecular structure, including the nature and position of substituents on the pyrimidine ring.

The primary mechanisms of antioxidant action for these derivatives involve hydrogen atom donation or electron donation to neutralize reactive oxygen species (ROS). Common assays used to evaluate these mechanisms include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, nitric oxide (NO) scavenging, ferric reducing antioxidant power (FRAP), and inhibition of lipid peroxidation. researchgate.netijpsonline.commdpi.com

Studies have shown that certain pyrimidine-2,4-dione derivatives exhibit significant antioxidant activity. For instance, compounds labeled OBP-05 and OBP-10 were identified as potent antioxidants, with OBP-10 showing particularly high nitric oxide scavenging potential (IC₅₀ of 3.38 µg/ml). researchgate.net The antioxidant properties can be influenced by the electron density of the pyrimidine ring system. researchgate.net Other research on pyrido[2,3-d]pyrimidine (B1209978) derivatives highlighted their ability to strongly inhibit lipid peroxidation, with some compounds also showing potent inhibition of the lipoxygenase (LOX) enzyme. nih.gov The scavenging activity of some derivatives appears to correlate with low lipophilicity. nih.gov

Furthermore, 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione have been assessed for their antiradical activity using a model of Fe²⁺-dependent adrenaline oxidation, demonstrating that the structure of the thioether fragment significantly influences antioxidant potential. nih.gov Research on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which incorporate a related heterocyclic system, also demonstrated promising DPPH radical scavenging activity. mdpi.com

| Derivative Type | Assay/Mechanism | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine-2,4-diones (OBP series) | Nitric Oxide (NO) Scavenging, Ferric Reducing Antioxidant Power (FRAP) | OBP-10 showed potent NO scavenging (IC₅₀ = 3.38 µg/ml); OBP-05 showed significant overall antioxidant capacity. | researchgate.net |

| Pyrido[2,3-d]pyrimidine derivatives | DPPH, Anti-lipid peroxidation (AAPH), Lipoxygenase (LOX) inhibition | Compounds strongly inhibit lipid peroxidation. Derivatives 2a and 2f were potent LOX inhibitors (IC₅₀ = 42 µM and 47.5 µM, respectively). | nih.gov |

| 7-Thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-diones | Fe²⁺-dependent adrenaline oxidation | Antiradical activity is highly dependent on the substituent in the thioether fragment. | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | DPPH radical scavenging | Compounds 3g and 3h showed promising activity, scavenging 70.6% and 73.5% of radicals, respectively, at 10 µM. | mdpi.com |

Antiviral Action Mechanisms

The pyrimidine-2,4(1H,3H)-dione core is a versatile scaffold for developing antiviral agents. Mechanistic studies have revealed that these derivatives can interfere with various stages of the viral life cycle.

A significant area of investigation has been their activity against Human Immunodeficiency Virus (HIV). A series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus were synthesized and found to act as potent HIV reverse transcriptase (RT) inhibitors. nih.gov Specifically, these compounds function as non-nucleoside RT inhibitors (NNRTIs), binding to a site on the enzyme distinct from the active site, thereby inhibiting its function. Compounds 6a-c from this series demonstrated HIV RT inhibition in the nanomolar range and blocked HIV-1 infection in the low micromolar range without showing cytotoxicity at concentrations up to 100 µM. nih.gov

Other pyrimidine-based structures have shown efficacy against different viruses. For example, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives, particularly those with cyclopropylamino and aminoindane groups, exhibited remarkable activity against human coronavirus 229E (HCoV-229E). mdpi.com Additionally, oxazoline (B21484) derivatives have been identified as potent inhibitors of poliovirus. nih.gov Time-of-addition experiments for these oxazoline compounds suggested that different derivatives might act at various stages of viral replication. nih.gov While some related heterocyclic systems like oxazolo[4,5-d]pyrimidines were evaluated against DNA viruses, they did not show significant antiviral effects, often limited by cytotoxicity. arkat-usa.org

| Derivative Type | Target Virus | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Pyrimidine-2,4-diones with isoxazolidine | HIV-1 | Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition | Compound 6c showed the highest HIV-RT inhibitor activity in the nanomolar range. | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Not fully elucidated | Compounds 7a, 7b, and 7f emerged as strong candidates for further investigation. | mdpi.com |

| Oxazoline derivatives | Poliovirus | Inhibition of viral replication (early or all stages) | Compound 11 was highly active against a large panel of polioviruses. | nih.gov |

Anticancer Mechanisms (Inhibition of Cell Proliferation and Cytotoxicity in Cell Lines)

Derivatives of this compound have demonstrated significant anticancer activity in vitro, operating through diverse mechanisms that lead to the inhibition of cancer cell growth and induction of cell death. These mechanisms often involve targeting key signaling pathways, inducing apoptosis, and causing cell cycle arrest.

Inhibition of Signaling Pathways: Several studies have shown that these derivatives can block critical signaling pathways that are constitutively active in cancer cells. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as blockers of the RAF-MEK-ERK (MAPK) signaling pathway. nih.gov One potent compound, 14m, was shown to decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner. nih.gov Similarly, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to inhibit d-dopachrome (B1263922) tautomerase (MIF2), leading to the deactivation of the MAPK pathway and suppression of non-small cell lung cancer (NSCLC) cell proliferation. nih.gov Other derivatives, such as pyrimidine-2,4-dione-1,2,3-triazole hybrids, have been linked to the inhibition of Wee-1 kinase. researchgate.net

Induction of Apoptosis: A primary mechanism for the anticancer effect of these compounds is the induction of apoptosis (programmed cell death). This is often achieved by modulating the expression of pro- and anti-apoptotic proteins. For example, certain pyrrolo[2,3-d]pyrimidine derivatives induce apoptosis through the intrinsic (mitochondrial) pathway by reducing the expression of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax, which in turn activates caspase-9 and caspase-3. nih.gov Similarly, some pyrido[2,3-d]pyrimidine derivatives induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells by activating Bax, p53, and caspase-3, while downregulating Bcl-2. nih.gov Another mechanism involves elevating intracellular reactive oxygen species (ROS) levels, as seen with 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives, which leads to increased expression of cleaved caspase-9 and subsequent apoptosis. nih.govrsc.org

Cell Cycle Arrest and Cytotoxicity: These derivatives can also halt the proliferation of cancer cells by causing cell cycle arrest. The thieno[2,3-d]pyrimidine (B153573) derivative that inhibits MIF2 was shown to induce cell cycle arrest at the G0/G1 phase. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have also been found to cause cell cycle arrest at different stages. nih.gov The cytotoxic effects have been demonstrated across a range of cancer cell lines, including lung (A549), breast (MCF-7), prostate (PC-3), liver (HepG2), and leukemia (Jurkat T cells). nih.govresearchgate.netnih.govjpionline.org For instance, a pyrrolo[2,3-d]pyrimidine derivative (compound 10b) showed potent cytotoxic activity against MCF-7 cells with an IC₅₀ value of 1.66 µM, while another (compound 9e) was highly active against A549 cells with an IC₅₀ of 4.55 µM. nih.gov

| Derivative Type | Cancer Cell Line(s) | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | MCF-7, A375, SK-MEL-2, SK-HEP-1 | RAF-MEK-ERK pathway inhibition, ROS production, Apoptosis induction | Compound 14m decreased phosphorylated ERK/MEK and suppressed cell migration. | nih.gov |

| Pyrrolo[2,3-d]pyrimidines with urea (B33335) moieties | MCF-7, A549, PC3 | Intrinsic apoptosis induction (↓Bcl-2, ↑Bax, ↑Caspase-9/3), Cell cycle arrest | Compound 10b was potent against MCF-7 (IC₅₀ = 1.66 µM); 9e against A549 (IC₅₀ = 4.55 µM). | nih.gov |

| 1,3-Diphenylpyrimidine-2,4(1H,3H)-diones | A375 (melanoma) | ROS production, Apoptosis induction | Compound XS23 increased intracellular ROS levels 175-fold and induced apoptosis. | rsc.org |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | A549 (NSCLC) | d-Dopachrome tautomerase (MIF2) inhibition, MAPK pathway deactivation, G0/G1 cell cycle arrest | Derivative 5d effectively reduced cancer cell growth in 2D and 3D models. | nih.gov |

| Pyrido[2,3-d]pyrimidines | PC-3, MCF-7 | Apoptosis induction (↑Bax, ↑p53, ↓Bcl2), CDK4/6 inhibition | Compounds 6b and 8d were identified as potent apoptosis inducers. | nih.gov |

| Dihydropyrimidine-2(1H)-thiones with carbazole | HeLa, Jurkat T cells | Cytotoxicity | Compound DTP-4 showed high cytotoxicity against HeLa cells (IC₅₀ = 2.32 µM). | jpionline.org |

| Pyrimidine-2,4-dione-1,2,3-triazole hybrids | HepG2, HeLa | Wee-1 kinase inhibition, Disruption of sphingolipid signaling | Compound 7 showed potent cytostatic activity against HepG2 cells. | researchgate.net |

Applications of 1 2 Oxopropyl Pyrimidine 2,4 1h,3h Dione in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Heterocyclic Structures

The reactivity of 1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione makes it an exceptionally useful intermediate for synthesizing elaborate heterocyclic systems. The presence of the ketone group and the reactive positions on the uracil (B121893) ring allows for a variety of chemical transformations.

Researchers have utilized this scaffold to create hybrid molecules incorporating other important heterocyclic rings, such as triazoles and imidazoles. nih.gov The synthesis often involves initial modification of the uracil core, for example, by introducing a leaving group like chlorine at the C-6 position, followed by nucleophilic substitution with various azole derivatives. nih.gov This approach allows for the systematic construction of uracil-azole hybrids, which are explored for their potential biological activities. nih.gov

Furthermore, the uracil moiety itself can be constructed through multicomponent reactions, such as the Biginelli reaction, which condenses an aldehyde, a β-ketoester (or equivalent), and urea (B33335) or thiourea. chemijournal.com This method provides a direct route to highly functionalized dihydropyrimidines, which are precursors to uracil derivatives and serve as intermediates for a wide range of heterocyclic compounds. chemijournal.com The inherent reactivity of the pyrimidine (B1678525) ring, combined with functional groups introduced during synthesis, facilitates further elaboration into more complex structures. slideshare.net For instance, the reaction of 6-aminouracil (B15529) derivatives with 1,3-dicarbonyl compounds is a common strategy to access fused ring systems. researchgate.net

Utilization as a Privileged Scaffold for the Design and Synthesis of Novel Pharmacologically Active Compounds

The pyrimidine-2,4(1H,3H)-dione (uracil) core is recognized as a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple biological targets, thus serving as a foundation for the development of a wide range of therapeutic agents. mdpi.com Derivatives of this compound have been synthesized and investigated for a multitude of pharmacological activities.

These derivatives have shown potential as:

Anticancer Agents: Uracil-based compounds have been designed as cytotoxic agents that can induce apoptosis (programmed cell death) in cancer cells. nih.govrsc.org For example, certain 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to elevate reactive oxygen species (ROS) production in tumor cells, leading to cell death. rsc.org Other derivatives act as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents that interfere with cancer cell growth and survival. nih.gov

Antimicrobial Agents: The uracil scaffold is a key component in the synthesis of novel antibacterial and antifungal compounds. bohrium.comrsc.orgresearchgate.netresearchgate.net Studies have shown that by modifying the substituents on the pyrimidine-2,4-dione ring, it is possible to tune the antimicrobial spectrum and potency against various Gram-positive and Gram-negative bacteria, as well as fungal strains. bohrium.comresearchgate.netresearchgate.net

Metabolic Disease Modulators: Fused-pyrimidine derivatives have been identified as potent agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.govnih.gov These compounds have been shown to improve glucose tolerance in animal models. nih.gov

Immunotherapy Agents: More recently, derivatives of (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione have been discovered as potent inhibitors of ecto-5'-nucleotidase (CD73). nih.gov CD73 is a key target in cancer immunotherapy, and its inhibition can help to restore the immune system's ability to fight tumors. nih.gov

The table below summarizes the diverse pharmacological activities associated with the pyrimidine-2,4(1H,3H)-dione scaffold.

| Pharmacological Activity | Target/Mechanism of Action | Example Scaffold/Derivative | Reference(s) |

| Anticancer | Cytotoxic (ROS Induction) | 1,3-Diphenylpyrimidine-2,4(1H,3H)-diones | rsc.org |

| Anticancer | Histone Deacetylase (HDAC) Inhibition | Uracil-based Hydroxamic Acids (UBHAs) | nih.gov |

| Antibacterial/Antifungal | General Antimicrobial | Substituted Pyrimidine-2,4-diones | bohrium.comresearchgate.netresearchgate.net |

| Antidiabetic | GPR119 Agonism | Fused-Pyrimidine Derivatives | nih.govnih.gov |

| Cancer Immunotherapy | Ecto-5'-nucleotidase (CD73) Inhibition | (Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-diones | nih.gov |

Contribution to the Construction of Multi-Ring Systems and Fused Heterocycles

The structural framework of this compound is particularly amenable to the construction of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. These multi-ring structures often exhibit unique chemical properties and significant biological activities.

A prominent example is the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with a broad range of biomedical applications, including as anticancer agents that block cell signaling pathways. mdpi.comnih.gov A common synthetic route involves the condensation of a 6-aminouracil derivative (which can be prepared from a uracil precursor) with a suitable 1,3-dicarbonyl compound. researchgate.net This reaction builds a pyridine (B92270) ring onto the pyrimidine core, forming the pyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione system. researchgate.net

Similarly, the uracil scaffold is a key starting point for thieno[2,3-d]pyrimidines. These compounds are formed by constructing a thiophene (B33073) ring fused to the pyrimidine ring. nih.gov Thieno[2,3-d]pyrimidine (B153573) derivatives have been developed as potent GPR119 agonists and as inhibitors of enzymes such as d-dopachrome (B1263922) tautomerase (MIF2), which is implicated in cancer. nih.govnih.gov The synthesis can involve ring-closure strategies that bridge the 2-amino and 3-amide functionalities of a suitably substituted thiophene precursor. nih.gov

Another class of fused heterocycles derived from this scaffold are the pyrano[2,3-d]pyrimidines. These have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair and a target for cancer therapy. researchgate.net

The following table highlights key fused heterocyclic systems derived from the pyrimidine-2,4(1H,3H)-dione core.

| Fused Heterocyclic System | Synthetic Precursor (Example) | Therapeutic Target (Example) | Reference(s) |

| Pyrido[2,3-d]pyrimidines | 6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione | RAF-MEK-ERK Pathway | researchgate.netnih.gov |

| Thieno[2,3-d]pyrimidines | 2-Aminothiophenes | GPR119, MIF2 | nih.govnih.gov |

| Pyrano[2,3-d]pyrimidines | Barbituric acid derivatives | PARP-1 | researchgate.net |

Development of Precursors for Specialized Bioactive Molecules beyond Traditional Medicinal Chemistry

While the primary focus of research on this compound and its analogs lies within medicinal chemistry, its utility extends to the creation of specialized molecules for other scientific disciplines. The fundamental reactivity of the pyrimidine structure is relevant in fields such as prebiotic chemistry and chemical biology.

Research into the origins of life has explored the formation of nucleobases under astrophysical conditions. Experiments have shown that uracil can be formed from the ultraviolet irradiation of pyrimidine in water ice, simulating conditions found in the interstellar medium or on comets. researchgate.net This demonstrates a potential abiotic pathway to a core biological molecule, placing uracil and its derivatives at the center of prebiotic synthesis studies. researchgate.net While not a direct application of this compound itself, this research underscores the fundamental importance of the uracil core in the broader context of molecular science.

In the realm of chemical biology, uracil derivatives are used to create molecular probes and inhibitors to study complex biological processes. For instance, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized as selective inhibitors of d-dopachrome tautomerase (MIF2), allowing researchers to investigate the specific role of this cytokine in cancer cell proliferation and signaling pathways like the MAPK pathway. nih.gov Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives serve as specific blockers of the RAF-MEK-ERK signaling pathway, providing chemical tools to dissect this critical cellular cascade. nih.gov These specialized molecules are not developed as therapeutics in the first instance, but rather as research tools to elucidate biological function, representing a significant application beyond traditional drug development.

Future Perspectives and Emerging Research Directions for 1 2 Oxopropyl Pyrimidine 2,4 1h,3h Dione

Rational Design and Synthesis of Next-Generation 1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione Analogues with Enhanced Specificity

The future development of this compound as a potential therapeutic agent hinges on the rational design and synthesis of next-generation analogues with improved specificity and efficacy. Drawing inspiration from established synthetic strategies for other pyrimidine (B1678525) derivatives, several approaches can be envisioned.

One promising avenue is the modification of the oxopropyl side chain. Alterations in the length, branching, and incorporation of cyclic moieties could significantly influence the compound's interaction with biological targets. Furthermore, the introduction of various functional groups, such as halogens, hydroxyls, or amines, to the pyrimidine ring at positions 5 and 6 could modulate the electronic properties and steric bulk of the molecule, thereby fine-tuning its binding affinity and selectivity.

Modern synthetic methodologies, including microwave-assisted organic synthesis and flow chemistry, can be employed to accelerate the generation of a diverse library of analogues. mdpi.com These techniques offer advantages in terms of reduced reaction times, increased yields, and enhanced reaction control, facilitating a more rapid exploration of the chemical space around the this compound scaffold.

Exploration of Unconventional Biological Targets and Signalling Pathways for Pyrimidine Derivatives

The pyrimidine core is a versatile pharmacophore, with derivatives demonstrating activity against a wide array of biological targets. mdpi.comnih.gov While the specific biological profile of this compound remains to be fully elucidated, the broader class of pyrimidine derivatives offers a roadmap for exploring its potential therapeutic applications.

Recent research has highlighted the role of pyrimidine-based compounds as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.gov For instance, pyrimidine derivatives have been developed as inhibitors of Focal Adhesion Kinase (FAK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinase 3 (JAK3), and PIM-1 kinase. mdpi.comnih.govtandfonline.comrsc.org Furthermore, the RAF-MEK-ERK signaling pathway, a critical cascade in many cancers, has been successfully targeted by pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. nih.gov

Beyond oncology, pyrimidine derivatives have shown potential in targeting enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and is a target for cancer therapy. rsc.org The exploration of this compound and its future analogues against these and other unconventional targets, such as those involved in neurodegenerative diseases or inflammatory conditions, represents a significant area for future investigation. nih.gov

Integration of High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

To efficiently explore the therapeutic potential of this compound, the integration of high-throughput synthesis (HTS) and high-throughput screening (HTS) methodologies is paramount. HTS allows for the rapid generation of large and diverse libraries of chemical compounds, which can then be screened for biological activity in an automated and parallel fashion. syngeneintl.com

The application of HTS to a library of this compound analogues would enable the rapid identification of "hit" compounds with desired biological activities. syngeneintl.com This approach significantly accelerates the early stages of drug discovery by quickly narrowing down the most promising chemical scaffolds for further optimization. youtube.com

Modern screening platforms can employ a variety of detection methods, including fluorescence, luminescence, and absorbance, to assess the activity of compounds in both biochemical and cell-based assays. syngeneintl.com The data generated from these high-throughput screens can then be used to inform the next round of rational drug design, creating a cyclical process of design, synthesis, and testing that drives the development of increasingly potent and selective compounds.

Advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Bioactivity

A deep understanding of the relationship between the chemical structure of a compound and its biological activity is fundamental to modern drug design. Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a lead compound and observing the effect on its biological activity. For this compound, this would involve synthesizing a series of analogues with targeted modifications and evaluating their potency and selectivity.

To further refine this process, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR is a computational technique that aims to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov By developing robust QSAR models, it is possible to predict the biological activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchpublish.comnih.gov

Various statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), can be used to build QSAR models. nih.govtandfonline.com These models can provide valuable insights into the key structural features that govern the bioactivity of this compound derivatives, guiding the design of analogues with optimized therapeutic potential.

Innovation in Analytical Methodologies for Characterizing Complex Pyrimidine Compounds

The comprehensive characterization of novel this compound analogues and their biological interactions necessitates the use of advanced analytical methodologies. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the chemical structure and purity of synthesized compounds. jocpr.com

Beyond basic structural elucidation, more sophisticated analytical techniques will be crucial for understanding the behavior of these compounds in biological systems. For instance, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed information on the binding affinity and thermodynamics of compound-target interactions.

Furthermore, the development of novel analytical methods for studying the metabolic fate and pharmacokinetic properties of these pyrimidine derivatives will be critical for their progression as potential drug candidates. This includes the use of liquid chromatography-mass spectrometry (LC-MS) based methods for quantifying the compound and its metabolites in biological matrices.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Alkylation : Reacting pyrimidine-2,4-dione derivatives with alkyl halides (e.g., ethyl or propyl iodide) in solvents like DMF, using potassium carbonate as a base. Yields vary (40–53%) depending on substituents and reaction conditions .

- Condensation : Urea or thiourea derivatives can react with trifluoroacetate esters under reflux in ethanol, followed by recrystallization for purification .

- Purification : Recrystallization from water or ethanol is standard, with characterization via melting point, NMR, and LCMS .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., δ 4.91 ppm for cyclopropyl protons in related derivatives) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonded dimer formations (e.g., N–H⋯O interactions in pyrimidine diones) .

- LCMS : Validates molecular weight (e.g., [M+H]+ 196.2 for alkylated derivatives) .

Q. What biological activities are associated with pyrimidine-2,4-dione derivatives?

While direct data on 1-(2-Oxopropyl)pyrimidine-2,4-dione is limited, structurally related compounds exhibit:

- Enzyme inhibition : eEF-2K inhibitors for cancer research .

- Antiviral/herbicidal activity : Trifluoromethyl derivatives show agrochemical potential .

Advanced Research Questions

Q. How can reaction yields for alkylation or condensation steps be systematically optimized?

Use design of experiments (DoE) to test variables:

- Catalysts : K2CO3 vs. NaH for alkylation efficiency .

- Solvent polarity : DMF vs. THF for solubility and reaction kinetics .

- Temperature/time : Extended reflux (e.g., 20 hours) improves cyclization in trifluoromethyl derivatives .

Q. What mechanistic insights exist for acid-catalyzed cyclization in pyrimidine-dione synthesis?

In reactions using P2O5 or acetic acid, the mechanism likely involves:

- Protonation of carbonyl groups to activate nucleophilic attack.

- Cyclodehydration : Elimination of water to form the pyrimidine ring, as seen in trifluoroacetate-urea condensations .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Simulate interactions with target proteins (e.g., eEF-2K’s ATP-binding pocket) to prioritize substituents .

- DFT calculations : Predict stability of tautomeric forms or reaction intermediates .

Q. How should researchers resolve contradictions between elemental analysis and spectral data?

Example: Discrepancies in carbon/nitrogen content (e.g., 59.26% calc. vs. 60.00% found) require:

- Repeat analysis with alternative methods (e.g., combustion analysis vs. NMR integration).

- Impurity profiling : Use HPLC to detect unreacted starting materials or byproducts .

Q. What advanced techniques can probe thermal stability or polymorphic forms?

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.

- Differential scanning calorimetry (DSC) : Identify polymorph transitions, critical for crystallization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.